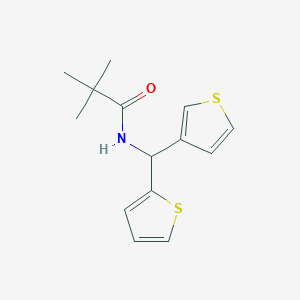

N,4,5-三甲基-2-(萘-2-羧酰胺基)噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-naphthamido)-N,4,5-trimethylthiophene-3-carboxamide (also known as SR-01000913961 or N,4,5-trimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide or N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide), focusing on six unique applications:

Antimicrobial Activity

Research has shown that compounds similar to 2-(2-naphthamido)-N,4,5-trimethylthiophene-3-carboxamide exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . This makes them potential candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Photosynthetic Electron Transport Inhibition

This compound has been studied for its ability to inhibit photosynthetic electron transport (PET) in plants. By interfering with the electron transport chain in chloroplasts, it can effectively reduce the photosynthetic efficiency of plants like Spinacia oleracea (spinach) . This property is useful in agricultural research for developing herbicides that target specific weeds without affecting crops.

Fluorescent Sensing of Anions

2-(2-naphthamido)-N,4,5-trimethylthiophene-3-carboxamide can be used in the design of fluorescent sensors for detecting anions. The compound’s structure allows it to undergo excited state intramolecular proton transfer (ESIPT), which changes its fluorescence properties upon binding with anions . This application is valuable in environmental monitoring and chemical analysis for detecting harmful anions in water and soil.

Cancer Research

Compounds with similar structures have shown potential in cancer research due to their ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. The specific interactions of 2-(2-naphthamido)-N,4,5-trimethylthiophene-3-carboxamide with cancer-related proteins could lead to the development of new anticancer drugs .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Photodynamic Therapy

The compound’s ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for photodynamic therapy (PDT). PDT is a treatment method that uses light-sensitive compounds to produce ROS that can kill cancer cells or pathogens when exposed to specific wavelengths of light . This application is particularly promising for treating skin cancers and localized infections.

These applications highlight the versatility and potential of 2-(2-naphthamido)-N,4,5-trimethylthiophene-3-carboxamide in various scientific research fields. If you have any specific area you would like to delve deeper into, feel free to let me know!

作用机制

Target of Action

The compound “2-(2-naphthamido)-N,4,5-trimethylthiophene-3-carboxamide” primarily targets the Plasmodium Dihydroorotate dehydrogenase (Malaria DHOdehase) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria . It catalyzes the conversion of dihydroorotate to orotate with quinone as an electron acceptor .

Mode of Action

The compound interacts with its target, the Dihydroorotate dehydrogenase, by binding to its active site . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of pyrimidines, which are essential components of the parasite’s RNA and DNA

Biochemical Pathways

The inhibition of Dihydroorotate dehydrogenase affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the growth and multiplication of the Plasmodium falciparum parasite. By inhibiting this pathway, the compound prevents the parasite from replicating and spreading, thereby helping to control the infection .

Result of Action

The primary result of the compound’s action is the inhibition of the growth and multiplication of the Plasmodium falciparum parasite . This helps to control the spread of the infection and alleviate the symptoms of malaria .

未来方向

Thiophene derivatives have shown promising developments towards new technologies in electronics . At the same time, thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields . This suggests that there is a lot of potential for future research and development in this area.

属性

IUPAC Name |

N,4,5-trimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQIPYBRJHDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)

![[1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B2842532.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)

![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2842538.png)

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)